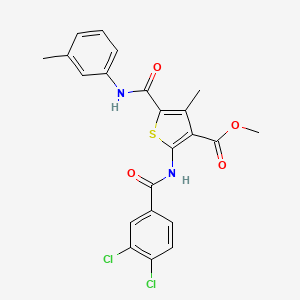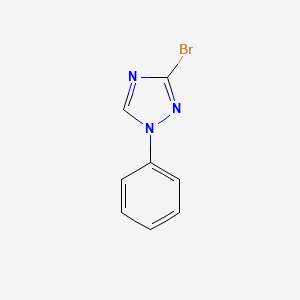![molecular formula C20H24N10O10P2S2 B12064860 Adenosine, [P(R)]-5'-O-[(S)-hydroxymercaptophosphinyl]-P-thioadenylyl-(3'-->5')-, cyclic (2'-->5')-nucleotide](/img/structure/B12064860.png)
Adenosine, [P(R)]-5'-O-[(S)-hydroxymercaptophosphinyl]-P-thioadenylyl-(3'-->5')-, cyclic (2'-->5')-nucleotide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine, [P®]-5’-O-[(S)-hydroxymercaptophosphinyl]-P-thioadenylyl-(3’–>5’)-, cyclic (2’–>5’)-nucleotide is a complex organic compound that belongs to the class of nucleoside cyclic phosphorothioates This compound is a modified form of adenosine monophosphate (AMP) where the phosphate group is replaced with a phosphorothioate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of adenosine, [P®]-5’-O-[(S)-hydroxymercaptophosphinyl]-P-thioadenylyl-(3’–>5’)-, cyclic (2’–>5’)-nucleotide typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of adenosine are protected using tert-butyldimethylsilyl (TBDMS) chloride to prevent unwanted reactions.
Activation of Phosphoric Acid Moiety: The phosphoric acid moiety is activated using oxalyl chloride and dimethylformamide (DMF) to form a reactive intermediate.
Formation of Phosphorothioate: The activated intermediate is reacted with primary amines to form the corresponding phosphoramidates with high stereoselectivity at the phosphorus atom.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated synthesis equipment, improved purification techniques, and cost-effective reagents.
Análisis De Reacciones Químicas
Types of Reactions
Adenosine, [P®]-5’-O-[(S)-hydroxymercaptophosphinyl]-P-thioadenylyl-(3’–>5’)-, cyclic (2’–>5’)-nucleotide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the phosphorothioate group back to the phosphoramidate form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphorothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing Agents: Dithiothreitol (DTT), sodium borohydride (NaBH4)
Nucleophiles: Ammonia, primary amines
Major Products
The major products formed from these reactions include disulfides, sulfoxides, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Adenosine, [P®]-5’-O-[(S)-hydroxymercaptophosphinyl]-P-thioadenylyl-(3’–>5’)-, cyclic (2’–>5’)-nucleotide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP).
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain cancers.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes
Mecanismo De Acción
The mechanism of action of adenosine, [P®]-5’-O-[(S)-hydroxymercaptophosphinyl]-P-thioadenylyl-(3’–>5’)-, cyclic (2’–>5’)-nucleotide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to adenosine receptors and cyclic nucleotide-gated ion channels.
Pathways Involved: It modulates the cAMP signaling pathway, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis
Comparación Con Compuestos Similares
Similar Compounds
Adenosine 3’,5’-cyclic monophosphate (cAMP): A naturally occurring nucleotide that plays a key role in cellular signaling.
Guanosine 3’,5’-cyclic monophosphate (cGMP): Another cyclic nucleotide involved in signaling pathways.
Adenosine 5’-monophosphate (AMP): A precursor to cAMP and involved in energy metabolism.
Uniqueness
Adenosine, [P®]-5’-O-[(S)-hydroxymercaptophosphinyl]-P-thioadenylyl-(3’–>5’)-, cyclic (2’–>5’)-nucleotide is unique due to its phosphorothioate group, which imparts distinct chemical and biological properties. This modification enhances its stability and resistance to enzymatic degradation, making it a valuable tool in research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C20H24N10O10P2S2 |
|---|---|
Peso molecular |
690.5 g/mol |
Nombre IUPAC |
(1R,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol |
InChI |
InChI=1S/C20H24N10O10P2S2/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-,41?,42?/m1/s1 |
Clave InChI |
IZJJFUQKKZFVLH-ZILBRCNQSA-N |
SMILES isomérico |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)S)O |
SMILES canónico |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)S)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[bis(trimethylsilyl)methyl]-germanium II](/img/structure/B12064784.png)
![9-(Trifluoromethyl)-11H-benzo[a]carbazole](/img/structure/B12064785.png)


![[2-Hexadecanoyloxy-3-[hydroxy-(2,3,4,5,6-pentahydroxycyclohexyl)oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B12064811.png)








